molecular formula C14H11Cl2N3OS B4986930 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one

Cat. No.: B4986930
M. Wt: 340.2 g/mol
InChI Key: KCTJXIXQTQGIAE-UHFFFAOYSA-N
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Description

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one is a complex organic compound that features a thiazole ring, a pyrazolone ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with the pyrazolone ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and increase yields.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-7-8(2)18-19(13(7)20)14-17-12(6-21-14)9-3-4-10(15)11(16)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTJXIXQTQGIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C1=O)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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